molecular formula C10H5ClN2O B1369983 5-(4-Chlorophenyl)oxazole-2-carbonitrile

5-(4-Chlorophenyl)oxazole-2-carbonitrile

Cat. No.: B1369983
M. Wt: 204.61 g/mol
InChI Key: XOBBBHIMJATSML-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)oxazole-2-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 5 and a nitrile group at position 2. Oxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chlorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the nitrile group contributes to electronic effects and metabolic stability.

Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazole-2-carbonitrile

InChI

InChI=1S/C10H5ClN2O/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H

InChI Key

XOBBBHIMJATSML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

  • 5-(4-Chlorophenyl)-1H-tetrazole (A3) This tetrazole derivative () shares the 4-chlorophenyl group but replaces the oxazole core with a tetrazole ring. Acyl-hydrazone derivatives of A3 (e.g., TH3–TH7) exhibit potent antifungal activity against Candida spp., with MIC80 values ranging from 8–32 µg/mL, comparable to fluconazole (MIC80 = 16 µg/mL) .
  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate
    This imidazole derivative () demonstrates strong sirtuin inhibition in NSCLC cell lines, with superior docking scores (Glide Score = −12.3) compared to other sirtuin inhibitors. The oxazole counterpart may show reduced inhibitory activity due to the absence of the imidazole ring’s nitrogen atoms, which are critical for coordinating with sirtuin active sites .

  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
    A triazole derivative () exhibits antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%). The oxazole analog’s nitrile group may enhance cell permeability compared to the carboxylic acid, but the absence of a trifluoromethyl group could reduce target affinity .

Substituent Variations

  • 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile This oxazole derivative () replaces the 4-chlorophenyl group with a 2,6-dichlorophenyl moiety and introduces a bromine atom.
  • 4CPHPP [(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one]
    A chalcone derivative () retains the 4-chlorophenyl group but lacks the oxazole core. DFT studies reveal a planar structure with a HOMO-LUMO gap of 4.12 eV, suggesting lower reactivity compared to oxazole derivatives, which typically exhibit narrower gaps (~3.5 eV) due to aromatic stabilization .

Table 1: Antifungal Activity of 4-Chlorophenyl Derivatives

Compound Core Structure MIC80 (µg/mL) MFC (µg/mL) Target Pathogens Reference
TH3 (A3 derivative) Tetrazole 8–16 16–32 Candida albicans
Fluconazole Triazole 16 >64 Candida spp.
Hypothetical Oxazole Oxazole Predicted: 8–32 Predicted: 16–64 Candida spp.

Table 2: Anticancer Activity of 4-Chlorophenyl Derivatives

Compound Core Structure GP (%) (NCI-H522) Target Enzyme/Pathway Reference
1-(4-Chlorophenyl)-triazole-4-carboxylic acid Triazole 68.09 c-Met kinase
Ethyl 2-[5-(4-chlorophenyl)-imidazole] acetate Imidazole N/A Sirtuin inhibition
Hypothetical Oxazole Oxazole Predicted: 50–70 HDAC/Sirtuin

Key Research Findings

  • Electronic and Structural Properties : Oxazole derivatives generally exhibit higher aromatic stabilization and lower HOMO-LUMO gaps compared to tetrazoles or chalcones, enhancing their reactivity in biological systems .
  • Antifungal Selectivity : Tetrazole derivatives (e.g., TH3) show fungicidal activity, while oxazoles may favor fungistatic effects due to reduced electrophilicity .
  • Enzyme Inhibition : Imidazole derivatives outperform oxazoles in sirtuin inhibition, highlighting the importance of nitrogen positioning in heterocycles .

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